tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Asymmetric Synthesis Medicinal Chemistry Chiral Building Blocks

tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (Boc-D-Pro-CH2Br) is a chiral pyrrolidine derivative featuring a Boc-protected amine and a reactive bromoacetyl ketone. With a molecular formula of C11H18BrNO3 and a molecular weight of 292.17 g/mol , it serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules.

Molecular Formula C11H18BrNO3
Molecular Weight 292.17
CAS No. 152665-80-0
Cat. No. B1652624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
CAS152665-80-0
Molecular FormulaC11H18BrNO3
Molecular Weight292.17
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)CBr
InChIInChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyAHDOQGYAXYGUQV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS 152665-80-0): A Chiral Bromoacetyl Building Block for Asymmetric Synthesis and Medicinal Chemistry


tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (Boc-D-Pro-CH2Br) is a chiral pyrrolidine derivative featuring a Boc-protected amine and a reactive bromoacetyl ketone. With a molecular formula of C11H18BrNO3 and a molecular weight of 292.17 g/mol [1], it serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules [2]. The (R)-stereochemistry at the pyrrolidine 2-position corresponds to D-proline configuration, which is critical for inducing specific biological activity in downstream chiral drug candidates.

Why Generic Substitution of tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate with Close Analogs Compromises Synthetic Outcomes


Substituting tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate with its (S)-enantiomer (CAS 152665-75-3), the chloroacetyl analog (CAS 848819-60-3), or the Cbz-protected variant (CAS 1338384-43-2) is not straightforward. The (R)-configuration is essential for generating D-proline-derived pharmacophores, and using the (S)-enantiomer would invert stereochemistry, potentially abolishing or altering target binding . The bromoacetyl group exhibits higher electrophilic reactivity than its chloroacetyl counterpart due to the superior leaving-group ability of bromide over chloride, leading to faster and more complete nucleophilic substitution reactions [1]. These differences in stereochemistry and reactivity directly impact reaction yields, product purity, and the biological activity of final compounds, making direct interchange scientifically unsound without re-optimization.

Quantitative Differentiation Evidence Guide for tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate


Enantiomeric Integrity: (R)-Configuration vs. (S)-Enantiomer for Asymmetric Synthesis

The (R)-enantiomer (target compound, CAS 152665-80-0) and (S)-enantiomer (CAS 152665-75-3) are commercially available with comparable purities (≥95% to 98%). However, the (R)-stereochemistry corresponds to D-proline geometry, which is the required configuration for many DPP-4 inhibitor pharmacophores [1]. The (S)-enantiomer, representing L-proline stereochemistry, would produce epimeric products with different pharmacological profiles. Purity specifications from reputable vendors report 98% purity for the (R)-enantiomer and 95% for the (S)-enantiomer , indicating potentially tighter quality control for the target (R)-enantiomer in certain supply chains.

Asymmetric Synthesis Medicinal Chemistry Chiral Building Blocks

Reactivity Advantage: Bromoacetyl vs. Chloroacetyl in Nucleophilic Substitution

The bromoacetyl group in the target compound provides significantly higher reactivity in nucleophilic substitution compared to the chloroacetyl analog (CAS 848819-60-3). This is due to bromide's superior leaving-group ability relative to chloride. US Patent 5,066,716 [1] establishes that bromoacetyl-modified peptides react efficiently with sulfhydryl-containing proteins and cysteine residues, while chloroacetyl-modified peptides are 'relatively unreactive' and require halide exchange activation (e.g., KI to iodoacetyl) for comparable reactivity. Studies on haloacetyl reactive dyes demonstrate that the bromoacetyl group achieves equivalent dyeing results on silk under milder conditions (lower temperature, shorter time) compared to chloroacetyl [2].

Synthetic Chemistry Peptide Conjugation Leaving Group Reactivity

Storage Stability: Refrigeration Requirement vs. Ambient Storage of Chloroacetyl Analog

The target compound requires refrigerated storage at 2-8°C , whereas the chloroacetyl analog (CAS 848819-60-3) is reported to be stable at room temperature . This indicates that the bromoacetyl compound is more prone to thermal degradation or hydrolysis, consistent with its higher reactivity. While this necessitates cold-chain logistics, it also implies a lower activation barrier for desired reactions, reinforcing its suitability for applications where high reactivity is beneficial, such as peptide ligation and inhibitor synthesis.

Chemical Stability Storage Conditions Procurement Logistics

Boc Protecting Group: Orthogonal Deprotection Compatibility vs. Cbz and Fmoc Analogs

The Boc (tert-butoxycarbonyl) protecting group offers acid-labile deprotection, which is orthogonal to the hydrogenolysis-sensitive Cbz (benzyl carbamate) analog (CAS 1338384-43-2) and the base-labile Fmoc analogs. This orthogonality is critical in multi-step syntheses where selective deprotection is required. The Boc group is cleaved under acidic conditions (e.g., TFA), while the bromoacetyl moiety is stable to acid, allowing for sequential functionalization. In contrast, the Cbz analog would require hydrogenation for deprotection, which may reduce the bromoacetyl ketone or cause undesired side reactions [1].

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

High-Impact Application Scenarios for tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Chiral DPP-4 Inhibitor Intermediates Requiring (R)-Stereochemistry

For the preparation of DPP-4 inhibitor candidates where the D-proline-derived pyrrolidine core is essential for target binding, the (R)-enantiomer (CAS 152665-80-0) is the required building block. Substitution with the (S)-enantiomer would invert the stereochemistry of the final pharmacophore, likely abolishing inhibitory activity against DPP-4 [1]. The high enantiomeric purity (98%) ensures minimal racemization risk during multi-step synthesis.

Efficient Peptide-Protein Conjugation via Thioether Bond Formation

This compound is particularly suited for the synthesis of peptide-protein conjugates where the bromoacetyl group serves as a reactive handle for thiol-specific conjugation. The bromoacetyl group reacts directly and efficiently with cysteine residues to form stable thioether bonds, without requiring pre-activation (unlike the chloroacetyl analog, which requires KI halide exchange for comparable reactivity) [2]. This translates to reduced synthesis time and potentially higher conjugate yields.

Multi-Step Asymmetric Synthesis Requiring Orthogonal Deprotection Strategies

The combination of Boc protection and bromoacetyl functionality allows for sequential deprotection and functionalization strategies. The Boc group can be removed under acidic conditions (TFA) without affecting the bromoacetyl ketone, enabling selective amine deprotection prior to intramolecular cyclization or further functionalization [3]. This orthogonality is not reliably achievable with the Cbz-protected analog, where hydrogenolytic deprotection risks reducing the bromoacetyl group.

Synthesis of Activity-Based Probes and Covalent Inhibitors via the Bromoacetyl Warhead

The bromoacetyl moiety serves as an electrophilic warhead for covalent modification of active-site cysteine or serine residues in enzymes. The higher intrinsic reactivity of bromoacetyl versus chloroacetyl (as established in US Patent 5,066,716 [2]) makes this compound a preferred building block for designing covalent inhibitors and activity-based protein profiling probes where efficient, site-specific protein labeling is required under mild conditions.

Quote Request

Request a Quote for tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.